molecular formula C16H13BrFNO2 B2864782 (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034605-07-5

(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

Cat. No.: B2864782
CAS No.: 2034605-07-5
M. Wt: 350.187
InChI Key: CSQWFXVFQUSJNN-UHFFFAOYSA-N
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Description

(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a complex organic compound featuring a bromophenyl group and a fluoro-dihydrobenzooxazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone typically involves multi-step organic reactions. A common synthetic route starts with the preparation of 2-bromophenyl and 7-fluoro-2,3-dihydrobenzooxazepine intermediates. These intermediates are then coupled under controlled conditions to form the target compound.

Common reactions involved include:

  • Bromination: : Introduction of a bromine atom to the phenyl ring.

  • Fluorination: : Addition of a fluorine atom to the dihydrobenzooxazepine structure.

  • Coupling Reaction: : Joining the two intermediate molecules via a carbonyl group.

Reaction Conditions

  • Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF).

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄).

  • Temperature: Controlled heating (60-80°C).

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves scaling up these reactions under stringent quality control. Efficient solvent recovery and purification processes are integral to maintaining the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methylene group, leading to the formation of ketones or acids.

  • Reduction: : Reduction reactions can target the oxazepine ring, potentially converting it to an amine.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

  • Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄).

  • Nucleophiles: : Sodium methoxide (NaOCH₃), Sodium hydride (NaH).

Major Products

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone finds applications across several scientific fields:

  • Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its potential role in drug development, particularly in targeting specific molecular pathways.

  • Industry: : Used in the development of advanced materials with unique properties.

Mechanism of Action

The biological activity of (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action may include:

  • Enzyme Inhibition: : Binding to and inhibiting the activity of key enzymes involved in disease pathways.

  • Receptor Modulation: : Interacting with cell surface receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-bromophenyl)(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone: : Lacks the fluorine atom, affecting its chemical reactivity and biological activity.

  • (2-chlorophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone: : Substitution of bromine with chlorine, which can influence its pharmacokinetic properties.

Uniqueness

What sets (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone apart is the combination of bromine and fluorine atoms, which imparts unique electronic and steric properties. These features can enhance its reactivity in chemical synthesis and its efficacy in biological applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-bromophenyl)-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO2/c17-14-4-2-1-3-13(14)16(20)19-7-8-21-15-6-5-12(18)9-11(15)10-19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQWFXVFQUSJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=CC=CC=C3Br)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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